![molecular formula C17H20N2OS B5618332 1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5618332.png)
1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-{4-[4-(2-thienylmethyl)-1-piperazinyl]phenyl}ethanone" often involves Claisen-Schmidt condensation reactions, starting from precursors such as 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone, reacting with different substituted benzaldehydes. These processes yield new chalcones containing piperazine or dichlorothiophene moieties, characterized by IR, (1)H NMR spectral, and microanalysis data (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods, including IR, NMR, and MS spectral data. For instance, some studies have focused on synthesizing and characterizing compounds by single-crystal X-ray crystallography, demonstrating conventional chair conformations for the piperazine ring and providing insight into the molecular geometry and intermolecular interactions (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Chemical Reactions and Properties
Electrochemical synthesis methods have been explored, highlighting the oxidation of related compounds in the presence of nucleophiles, leading to new arylthiobenzazoles. These studies propose mechanisms involving electrochemically generated p-quinone imine participating in Michael addition reactions, indicative of the versatile reactivity of the piperazine-containing compounds (Amani & Nematollahi, 2012).
Physical Properties Analysis
The synthesis and characterization of piperazine derivatives have been achieved through methods such as cyclo condensation, with compounds being characterized by IR, 1H, and 13C NMR, and mass spectral studies. These methods provide insights into the physical properties of the compounds, including their stability and structural integrity (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Properties Analysis
Investigations into the impurity profiles of related compounds have been conducted using liquid chromatography-mass spectrometry, which is crucial for understanding the chemical purity, stability, and potential byproducts formed during synthesis. This analysis is vital for compounds intended for pharmaceutical applications, ensuring their safety and efficacy (Thomasberger, Engel, & Feige, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-14(20)15-4-6-16(7-5-15)19-10-8-18(9-11-19)13-17-3-2-12-21-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXASYHCPKGVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5344210 |
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